DENV2-IN-3
Description
Global Health Burden of Dengue Virus and DENV2 Serotype Epidemiology
Dengue virus, transmitted by mosquitoes, is a major global health threat, with billions of people living in areas at risk of infection. frontiersin.org The virus exists as four distinct serotypes: DENV-1, DENV-2, DENV-3, and DENV-4. frontiersin.org Infection with one serotype provides lifelong immunity to that specific type but only partial and temporary protection against the others. google.com The DENV-2 serotype is frequently associated with severe dengue, including dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), particularly in individuals who have had a previous infection with a different serotype. nih.govmedrxiv.org Outbreaks involving DENV-2 are common in many parts of the world, contributing significantly to the global burden of the disease. frontiersin.orgmedrxiv.org
Overview of Current and Emerging Antiviral Approaches for Dengue Infection
Currently, there is no specific antiviral treatment for dengue fever; patient care is primarily supportive. pnas.org The development of a safe and effective vaccine has been challenging due to the four circulating serotypes. The leading vaccine has shown lower efficacy against DENV-2. plos.orgnih.gov Antiviral drug discovery efforts are focused on identifying small molecules that can inhibit viral replication. These direct-acting antivirals (DAAs) target specific viral proteins. pnas.org Additionally, host-targeting antivirals, which modulate host factors essential for the virus, are also being explored.
Contextualization of DENV2-IN-3 within DENV2 Antiviral Research
Without specific information on this compound, it is impossible to place it within the context of DENV2 antiviral research. Research in this area is broad, with compounds targeting various viral proteins like the envelope protein, NS3 protease, NS4B, and NS5 polymerase. plos.orgpnas.orgmdpi.com These inhibitors are discovered through various methods, including high-throughput screening of large chemical libraries and rational drug design.
Properties
Molecular Formula |
C28H22N2O4S |
|---|---|
Molecular Weight |
482.55 |
IUPAC Name |
3-([1,1'-Biphenyl]-4-yloxy)-5-methyl-1-((4-phenoxyphenyl)sulfonyl)-1H-pyrazole |
InChI |
InChI=1S/C28H22N2O4S/c1-21-20-28(34-26-14-12-23(13-15-26)22-8-4-2-5-9-22)29-30(21)35(31,32)27-18-16-25(17-19-27)33-24-10-6-3-7-11-24/h2-20H,1H3 |
InChI Key |
XQAYVALGPSIKLE-UHFFFAOYSA-N |
SMILES |
O=S(N1N=C(OC2=CC=C(C3=CC=CC=C3)C=C2)C=C1C)(C4=CC=C(OC5=CC=CC=C5)C=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DENV2 IN-3; DENV2-IN 3; DENV2-IN-3 |
Origin of Product |
United States |
Discovery and Initial Characterization of Denv2 in 3
Methodologies for Identification of DENV2-IN-3
The discovery of novel antiviral compounds like this compound relies on robust and efficient screening methodologies. These approaches are designed to sift through vast libraries of chemical entities to identify those that exhibit specific inhibitory activity against a viral target.
High-throughput screening (HTS) serves as a cornerstone in the initial identification of potential drug candidates. This technology allows for the rapid testing of extensive compound libraries for their ability to inhibit viral replication. In the context of dengue virus, HTS assays are often cell-based, where host cells are infected with DENV, and the ability of test compounds to prevent viral propagation is measured. nih.govnih.gov These assays can be designed to detect various aspects of the viral life cycle, such as the inhibition of viral enzymes like the NS2B-NS3 protease, which is essential for viral polyprotein processing. nih.gov A typical HTS workflow involves treating cells with compounds from a library, followed by DENV2 infection. After an incubation period, the extent of viral replication is quantified, often by measuring the amount of a specific viral protein, like the envelope (E) protein, through immunofluorescence. nih.gov Compounds that significantly reduce the viral signal without causing cellular toxicity are selected as "hits" for further investigation. nih.gov
Complementing experimental HTS, virtual screening and in silico prioritization strategies have become indispensable in modern drug discovery. mdpi.comnih.gov These computational techniques utilize the known three-dimensional structures of viral proteins to predict which small molecules are likely to bind to and inhibit their function. mdpi.comnih.gov For DENV2, key protein targets for virtual screening include the envelope protein, involved in viral entry, and the NS5 protein, which possesses both methyltransferase and RNA-dependent RNA polymerase activities crucial for viral replication and capping. nih.govnih.gov Virtual screening can involve pharmacophore-based screening, which identifies compounds with the correct spatial arrangement of chemical features to interact with the target, and molecular docking, which predicts the binding orientation and affinity of a compound to a protein's active site. mdpi.com These in silico methods significantly reduce the number of compounds that need to be experimentally tested, thereby saving time and resources. mdpi.comresearchgate.net
Preliminary In Vitro Efficacy of this compound against DENV2
Following its identification through screening methodologies, this compound underwent preliminary in vitro evaluation to confirm and quantify its antiviral activity against DENV2. These initial efficacy studies are critical for establishing the compound's potential as a lead candidate for further development.
The foundational assessment of an antiviral compound's efficacy is conducted through cell-based assays that measure the inhibition of viral replication. nih.govspringernature.com A common method is the plaque reduction assay, where the ability of a compound to reduce the number of viral plaques (zones of cell death) in a cell monolayer is quantified. nih.gov Another widely used technique is the quantitative reverse transcription-polymerase chain reaction (qRT-PCR), which measures the reduction in viral RNA levels in infected cells treated with the compound. nih.gov High-content screening assays can also be employed to simultaneously evaluate antiviral activity and cytotoxicity by using automated microscopy to analyze fluorescently labeled viral proteins and cell nuclei. nih.gov
The following table summarizes typical data obtained from such assays for an effective DENV2 inhibitor.
| Assay Type | Endpoint Measured | Example Result for an Effective Inhibitor |
| Plaque Reduction Assay | Reduction in plaque forming units (PFU) | >90% reduction in PFU at a specific concentration |
| qRT-PCR | Fold change in viral RNA levels | Significant decrease in viral RNA copies compared to untreated control |
| High-Content Imaging | Percentage of infected cells | Substantial reduction in the percentage of cells expressing viral antigens |
To understand the spectrum of activity of this compound, its inhibitory effects are typically evaluated in various cell lines that are permissive to DENV2 infection. Commonly used cell lines in dengue virus research include Vero cells (from African green monkey kidney), Huh-7 cells (human hepatoma), and HEK293 cells (human embryonic kidney). plos.orgasm.orgresearchgate.netresearchgate.net Evaluating the compound in different cell types is important as the cellular environment can influence both viral replication and the compound's activity. For instance, differences in cellular metabolism or the presence of specific host factors can affect the potency of an antiviral agent. plos.org Consistent inhibition of DENV2 replication across multiple, relevant cell lines strengthens the case for the compound's potential therapeutic value.
The table below illustrates the kind of comparative data that would be generated.
| Cell Line | Cell Type | Example IC50 Value for an Effective Inhibitor |
| Vero | Monkey Kidney Epithelial | 5 µM |
| Huh-7 | Human Liver Hepatocellular Carcinoma | 8 µM |
| HEK293 | Human Embryonic Kidney | 12 µM |
Molecular Mechanisms of Action of Denv2 in 3
Identification and Validation of DENV2 NS2B-NS3 Protease as a Primary Target
The Dengue virus NS2B-NS3 protease is an essential enzyme for viral replication. frontiersin.org It is responsible for cleaving the viral polyprotein into individual, functional proteins required to assemble new virions. nih.govresearchgate.net This critical role makes it a prime target for antiviral drug development. frontiersin.orgnih.gov The protease itself consists of the NS3 protease domain (NS3pro) and a cofactor region from the NS2B protein. nih.govmdpi.com The NS2B cofactor wraps around the NS3 domain, inducing a conformational change necessary for the enzyme's catalytic activity. mdpi.comnih.gov
The identification of inhibitors against the DENV2 NS2B-NS3 protease is commonly achieved through high-throughput screening (HTS) of compound libraries using enzymatic assays. nih.gov For the representative compound NSC135618, its inhibitory activity was validated using in vitro biochemical screening with recombinant DENV2 NS2B-NS3 protease. nih.gov
These assays measure the activity of the purified protease enzyme in the presence of a test compound. The effectiveness of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the protease's enzymatic activity by 50%. nih.gov
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| NSC135618 | DENV2 NS2B-NS3 Protease | 1.8 | nih.gov |
| NSC260594 | DENV2 NS2B-NS3 Protease | 11.4 | nih.gov |
| NSC146771 | DENV2 NS2B-NS3 Protease | 4.8 | nih.gov |
This interactive table presents the IC50 values for NSC135618 and other compounds identified in the same screening, demonstrating their potency in inhibiting the DENV2 protease. nih.gov
Enzyme inhibitors can be broadly classified based on their mechanism of action, commonly as competitive or non-competitive. Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. youtube.comkhanacademy.org In contrast, non-competitive inhibitors bind to a different site on the enzyme, known as an allosteric site. youtube.comwikipedia.org
Kinetic studies were performed to determine the mode of inhibition for the representative compound, NSC135618. The results demonstrated a non-competitive inhibition mechanism. nih.gov Key findings from these kinetic assays include:
Effect on Vmax: The presence of the inhibitor significantly reduced the maximum reaction rate (Vmax) of the enzyme. nih.gov This occurs because the inhibitor, when bound to the allosteric site, reduces the catalytic efficiency of the enzyme, regardless of the substrate concentration. khanacademy.org
Effect on Km: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate, did not change in the presence of the inhibitor. nih.gov This is a hallmark of non-competitive inhibition, as the inhibitor does not interfere with the binding of the substrate to the enzyme's active site. khanacademy.orgwikipedia.org
These data confirm that the compound inhibits the protease through an allosteric mechanism rather than by competing with the substrate for the active site. nih.gov
Structural Basis of DENV2-IN-3 Binding and Protease Inhibition
The non-competitive nature of the inhibition points to the compound binding at an allosteric site, a location distinct from the catalytic active site which is composed of the His51, Asp75, and Ser135 residues. frontiersin.orgnih.gov For the DENV NS2B-NS3 protease, allosteric sites have been identified that are critical for regulating the enzyme's function. nih.gov
Mutagenesis studies have been instrumental in identifying key residues at this allosteric site that interact with the inhibitor. When these specific residues were mutated, the inhibitory effect of the compound was abolished, confirming its binding to this pocket. nih.gov This binding at a secondary site is what allows the inhibitor to modulate the enzyme's activity without directly blocking substrate access. wikipedia.org
The catalytic activity of the DENV NS2B-NS3 protease is dependent on a significant conformational change where the NS2B cofactor transitions from an "open" (inactive) state to a "closed" (active) state, wrapping around the NS3 protease core. mdpi.comnih.gov This dynamic process is essential for forming a competent active site. nih.govnih.gov
The representative inhibitor, NSC135618, functions by interfering with this crucial conformational dynamic. nih.gov Studies using a split luciferase complementation (SLC) assay, designed to monitor the conformational state of NS2B, revealed that the compound inhibits the protease by preventing the transition from the open to the closed state. nih.gov By binding to the allosteric site, the inhibitor effectively "locks" the protease in an inactive conformation, thereby preventing its function. This mechanism is consistent with a model where the flavivirus protease activity is reduced by allosterically abrogating its ability to undergo this necessary conformational change. nih.gov
Impact of this compound on the DENV2 Viral Replication Cycle
Ultimately, the efficacy of an antiviral compound is determined by its ability to inhibit viral replication within host cells. The life cycle of the Dengue virus involves the attachment and entry into a host cell, translation of the viral RNA into a single polyprotein, cleavage of this polyprotein by the NS2B-NS3 protease, viral RNA replication, and finally, the assembly and release of new virus particles. nih.govresearchgate.netresearchgate.net
By inhibiting the NS2B-NS3 protease, the compound effectively halts the viral life cycle at the polyprotein processing step. nih.gov Without the proper cleavage of the polyprotein, the structural and non-structural proteins necessary for forming new viruses cannot be generated, thus suppressing viral replication. nih.gov
The antiviral activity of NSC135618 was confirmed in cell-based assays, where it significantly reduced the titers of DENV2. nih.gov The half-maximal effective concentration (EC50), which represents the concentration required to inhibit viral replication by 50% in cells, was determined to be in the low micromolar range. nih.gov
| Compound | Virus | Cell Line | EC50 Value (μM) | Reference |
|---|---|---|---|---|
| NSC135618 | DENV2 | A549 | low micromolar range | nih.gov |
This interactive table summarizes the antiviral activity of NSC135618 against DENV2 in a relevant human cell line.
This demonstrates that the enzymatic inhibition observed in biochemical assays translates into a potent antiviral effect in a cellular context, validating the NS2B-NS3 protease as the primary target and confirming the compound's impact on the DENV2 viral replication cycle. nih.gov
Effects on Viral Polyprotein Processing and Maturation
The primary and most direct effect of this compound is the disruption of viral polyprotein processing. The Dengue virus genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release individual, functional viral proteins. researchgate.netnih.gov The viral NS2B-NS3 protease is responsible for multiple cleavages within the viral polyprotein, a process essential for the maturation of viral components. nih.govasm.org
This compound, as a covalent inhibitor, forms a stable bond with the serine residue (Ser135) in the catalytic triad (B1167595) of the NS3 protease domain. nih.gov This catalytic triad, which also includes Histidine-51 and Aspartate-75, is essential for the protease's enzymatic activity. mdpi.comresearchgate.net By covalently modifying Ser135, this compound irreversibly inactivates the enzyme, thereby preventing it from performing its function. nih.gov
The NS2B-NS3 protease is responsible for cleavages at several junctions within the non-structural region of the polyprotein, including NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. nih.govnih.govnih.gov It is also involved in the cleavage of the capsid protein. nih.gov Inhibition of the NS2B-NS3 protease by this compound leads to an accumulation of unprocessed or partially processed polyproteins. This halt in the polyprotein processing cascade prevents the generation of mature and functional viral proteins that are necessary for the subsequent steps of the viral life cycle. researchgate.net
| DENV2 NS2B-NS3 Protease Cleavage Sites | Location in Polyprotein | Function of Cleavage Products |
| C-prM (internal) | Structural Region | Maturation of Capsid protein |
| NS2A/NS2B | Non-Structural Region | Release of NS2B and NS2A |
| NS2B/NS3 | Non-Structural Region | Release of NS3 protease/helicase |
| NS3/NS4A | Non-Structural Region | Release of NS4A |
| NS4B/NS5 | Non-Structural Region | Release of NS5 polymerase |
This table provides an overview of the key cleavage sites within the DENV2 polyprotein that are targeted by the NS2B-NS3 protease. Inhibition of this protease by this compound prevents these cleavage events.
Modulation of Viral RNA Synthesis and Translation
While this compound does not directly target the viral RNA synthesis machinery, its action on the NS2B-NS3 protease has significant indirect effects on this process. The viral RNA-dependent RNA polymerase, NS5, is a key enzyme responsible for replicating the viral RNA genome. nih.gov The release and maturation of NS5 from the viral polyprotein are dependent on the proteolytic activity of the NS2B-NS3 protease. nih.gov
By inhibiting the NS2B-NS3 protease, this compound prevents the cleavage and release of a functional NS5 polymerase. Consequently, the replication of the viral genome is effectively blocked. A reduction in the synthesis of new viral RNA genomes also means there are fewer templates available for the translation of new viral polyproteins, further amplifying the antiviral effect. Studies with other DENV inhibitors that target viral RNA synthesis have shown that a decrease in viral protein expression, such as NS3, is a direct consequence of reduced viral RNA levels. nih.gov
Influence on Virion Assembly and Release
The assembly of new dengue virions is a complex process that requires the coordinated action of both structural and non-structural viral proteins. The structural proteins (Capsid, prM, and Envelope) form the physical components of the virion, while several non-structural proteins are involved in orchestrating the assembly process at the endoplasmic reticulum. nih.gov
Structure Activity Relationship Sar Studies of Denv2 in 3 and Its Analogs
Rational Design and Synthetic Strategies for DENV2-IN-3 Derivatives
The rational design of this compound derivatives often begins with identifying a lead compound through virtual screening or high-throughput screening against the DENV2 NS2B-NS3 protease guidetopharmacology.orgresearchgate.net. For instance, the thioguanine scaffold was identified as a promising hit (e.g., D0713 with an IC₅₀ of 62 µM) from a National Cancer Institute database screen guidetopharmacology.orgresearchgate.net. Subsequent synthetic strategies focused on derivatizing this core scaffold to improve its inhibitory activity and binding affinity.
The synthesis typically involves systematic modifications at various positions of the thioguanine nucleus. These modifications are guided by computational modeling, including molecular docking and dynamics simulations, to predict favorable interactions with the protease active site guidetopharmacology.orgresearchgate.net. The goal is to create derivatives that can form stronger and more specific interactions, such as hydrogen bonds and hydrophobic contacts, with critical residues within the protease's catalytic triad (B1167595) (His51, Asp75, Ser135) and substrate-binding pockets (S1, S2, S4) researchgate.netnih.govnih.gov.
Systematic Chemical Modifications and Their Effects on NS2B-NS3 Protease Potency
Systematic chemical modifications of the thioguanine scaffold have revealed distinct impacts on the DENV2 NS2B-NS3 protease inhibitory potency. For the thioguanine-based derivatives, modifications to the R₁ and R₂ positions (referring to the general substitution sites on the scaffold) significantly affected their activity guidetopharmacology.org.
Table 1: Effects of Chemical Modifications on DENV2 NS2B-NS3 Protease Potency
| Compound | R₁ Substitution | R₂ Substitution | IC₅₀ (µM) against DENV2 NS2B-NS3 Protease guidetopharmacology.org |
| D0713 | (Original hit) | (Original hit) | 62 |
| 18 | Pentanamide (B147674) | Pentanamide | 0.38 |
| 19 | Pentanamide | Benzyl (B1604629) | 54 |
| 21 | (Specific R₁ not detailed) | (Specific R₂ not detailed, but R₃ benzyl) | 16 |
| 16 | Amide, shorter alkyl | (Not detailed) | 97 |
| 17 | Amide, shorter alkyl | (Not detailed) | 80 |
Detailed research findings:
Compound 18, featuring pentanamide chains at both R₁ and R₂ positions, demonstrated the most potent activity with an IC₅₀ of 0.38 µM guidetopharmacology.org. This high activity is attributed to its ability to mimic peptide character and its strong binding affinity, with a calculated MM/PBSA free energy of binding of -16.10 kcal/mol guidetopharmacology.org.
A dramatic decrease in activity was observed when a benzyl group was attached at the R₂ position (Compound 19), increasing the IC₅₀ from 0.38 µM to 54 µM guidetopharmacology.org.
Interestingly, attaching a benzyl group at the R₃ position (Compound 21) significantly increased the activity to 16 µM, compared to the initial hit D0713 guidetopharmacology.org.
Compounds 16 and 17, with amide groups extended by shorter alkyl chains, showed moderate activity with IC₅₀ values of 97 µM and 80 µM, respectively guidetopharmacology.org.
These findings underscore the critical role of the nature and position of substituents in modulating the inhibitory potency of thioguanine-based compounds against the DENV2 NS2B-NS3 protease.
Correlation of Structural Features with Antiviral Efficacy in Cellular Models
While in vitro protease inhibition is a crucial step, the ultimate measure of a compound's potential as an antiviral agent is its efficacy in cellular models. For this compound analogs, structural features that enhance protease inhibition often correlate with improved antiviral efficacy in cell-based assays, although this correlation is not always direct nih.gov.
Compounds like 18 and 21, which showed potent in vitro NS2B-NS3 protease inhibition, were further analyzed for their interaction mechanisms with the protease through molecular dynamics simulations, confirming their binding in the active site and stabilization via hydrogen bonds with residues like Asn174 guidetopharmacology.org.
Other studies on different classes of DENV protease inhibitors have shown similar correlations. For instance, some benzisothiazol-3(2H)-ones (BITs) that bound to the protease in the vicinity of the catalytic triad with micromolar IC₅₀ values were also found to suppress DENV replication and virus infectivity in DENV2 infection assays.
In the context of glycyrrhizic acid conjugates, while compound 17 had high in vitro protease inhibitory potency, compound 19, with slightly lower in vitro potency, showed stronger effects on in vitro infectivity and viral yield, suggesting that other factors beyond direct protease inhibition might influence cellular antiviral efficacy nih.gov. This highlights the complexity of translating in vitro enzyme inhibition to in cellulo antiviral effects, where factors like cell permeability, metabolic stability, and off-target effects can play a role.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
The identification of key pharmacophoric elements is crucial for guiding further optimization. For thioguanine-based DENV2 NS2B-NS3 protease inhibitors, molecular modeling and docking studies have shed light on the essential features for binding.
The most potent compounds, such as compound 18, are stabilized by the formation of hydrogen bonds, notably with Asn174 within the protease active site guidetopharmacology.org.
More broadly, for DENV2 NS2B-NS3 protease inhibitors, pharmacophore models often highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features.
Specific interactions observed in docking studies for various inhibitors include hydrogen bonds with residues in the S1 pocket (e.g., His51, Ser135, Asp129), S2 pocket (e.g., Asn152), and S4 pocket (e.g., Val155, Ile36) researchgate.net. These interactions define the crucial functional groups and their spatial arrangement necessary for effective binding and inhibition. For example, a nitro group and hydrazine (B178648) NH in some inhibitors were found to interact with Val155 (S4 pocket) and Asn152 (S2 pocket), respectively, while other interactions occurred with Ser135 and His51 in the S1 pocket.
Optimization Strategies for Enhanced Antiviral Activity and Selectivity
Optimization strategies for this compound analogs aim to enhance antiviral activity, improve selectivity, and optimize drug-like properties. These strategies often involve iterative cycles of design, synthesis, and biological evaluation.
Structural Modifications : This is the most direct approach, involving the systematic alteration of substituents on the lead scaffold. As seen with the thioguanine derivatives, subtle changes in alkyl chain length or the introduction of aromatic groups can significantly impact potency guidetopharmacology.org.
Computational Approaches : Techniques such as virtual screening, molecular docking, molecular dynamics simulations, and pharmacophore modeling are extensively used to guide modifications, predict binding modes, and estimate binding affinities guidetopharmacology.orgnih.gov. These tools help prioritize synthesis efforts by identifying modifications likely to yield improved compounds.
Targeting Specific Pockets : Designing compounds to specifically interact with the S1, S2, and S4 pockets of the NS2B-NS3 protease, as well as the catalytic triad, is a common strategy researchgate.net. This rational approach aims to maximize binding affinity and specificity.
Exploration of Different Scaffolds : While this article focuses on thioguanine, research on other scaffolds (e.g., benzisothiazol-3(2H)-ones, glycyrrhizic acid conjugates nih.gov, thiazole (B1198619) derivatives) provides insights into diverse chemical spaces that can yield potent inhibitors. Learnings from these different chemical series can inform the optimization of this compound analogs.
Improving Selectivity : Ensuring that the inhibitors selectively target the viral protease over host proteases is critical to minimize off-target effects and potential toxicity nih.gov. This often involves designing compounds that exploit unique features of the viral active site.
Computational Approaches in Denv2 in 3 Research
Molecular Docking and Binding Affinity Predictions for DENV2-IN-3
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as this compound or its analogs) when bound to a protein target, and to estimate the strength of the binding interaction (binding affinity). atlantis-press.com For DENV2 NS2B-NS3 protease, docking studies are crucial for understanding how potential inhibitors interact with the enzyme's active site, which includes a catalytic triad (B1167595) typically composed of His51, Asp75, and Ser135. mdpi.complos.org
Research has employed molecular docking to screen various compound libraries against the DENV2 NS2B-NS3 protease. For instance, studies have investigated natural compounds like malabaricones C and E, identifying their potential binding interactions with residues such as Ser135, Asp129, Phe130, Ile86, and Tyr161. cabidigitallibrary.org Similarly, thioguanine-based compounds have been evaluated, with one potent derivative (Compound 18, PubChem CID: 10326193) showing a high binding affinity of -16.10 kcal/mol, surpassing that of known inhibitors like panduratin (B12320070) A. plos.orgfrontiersin.org Other studies have used docking to explore quinoline (B57606) derivatives, revealing significant interactions with key amino acid residues including Ile36, His51, Ser135, Asp129, Tyr150, Gly151, Gly153, and Val154. atlantis-press.comresearchgate.net Catechins, such as (-)-epicatechin (B1671481) and (+)-catechin, have also been docked to the DENV2 NS2B/NS3 protease, demonstrating hydrogen bond interactions that contribute to their inhibitory activity. nih.govresearchgate.net
The predicted binding affinities from molecular docking provide an initial ranking of compounds, guiding further experimental validation.
Table 1: Representative Molecular Docking Binding Affinities for DENV2 NS2B-NS3 Protease Inhibitors
| Compound Class/Name | PubChem CID (if applicable) | Target Protease | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Thioguanine-based (Compound 18) | 10326193 | DENV2 NS2B-NS3 | -16.10 | Asn174 | plos.orgfrontiersin.org |
| Malabaricone E | Not specified | DENV2 NS2B-NS3 | Not specified | Ser135, Asp129, Phe130, Ile86, Tyr161 | cabidigitallibrary.org |
| Quinoline derivatives | Not specified | DENV2 NS2B-NS3 | Nanomolar inhibition predicted | Ile36, His51, Ser135, Asp129, Tyr150, Gly151, Gly153, Val154 | atlantis-press.comresearchgate.net |
| Catechins | Not specified | DENV2 NS2B-NS3 | Not specified | Hydrogen bond interactions | nih.govresearchgate.net |
Molecular Dynamics Simulations of this compound and NS2B-NS3 Interactions
While molecular docking provides a static view of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the stability of the protein-ligand complex over time in a simulated physiological environment. academicjournals.org MD simulations are crucial for validating docking results and understanding the conformational changes, flexibility, and specific interactions that contribute to stable binding. plos.org
Studies on DENV2 NS2B-NS3 protease inhibitors have utilized MD simulations to assess the stability of various complexes. For instance, cyclic tripeptide inhibitors, such as RKR, have been subjected to MD simulations to study their interaction with the DENV2 NS2B-NS3 protease. These simulations revealed stable hydrogen bond interactions with active site residues and consistent conformational behavior over time, even at different temperatures (300 K and 312 K). academicjournals.orgsemanticscholar.org Similarly, thioguanine derivatives, including Compound 18 (PubChem CID: 10326193), demonstrated stable binding within the active site of DENV2 NS2B-NS3 protease, primarily stabilized by hydrogen bonds with residues like Asn174. plos.org
Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), which indicates the stability of the protein-ligand complex; Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual residues; radius of gyration (Rg), reflecting the compactness of the protein; and Principal Component Analysis (PCA), which identifies major collective motions within the system. plos.orgresearcherslinks.com These analyses provide detailed insights into the dynamic behavior and stability of this compound like compounds within the protease binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for guiding the design of more potent analogs of this compound. atlantis-press.comnih.gov
For DENV2 NS2B-NS3 protease inhibitors, QSAR models have been developed to identify the structural features that correlate with inhibitory activity. For example, a study on quinoline derivatives designed as DENV2 NS2B-NS3 protease inhibitors utilized the Genetic Function Approximation (GFA) method to construct a QSAR model with a strong correlation coefficient (r² = 0.8996). This model was further validated through Partial Least Square (PLS) analysis (r² = 0.861) and Leave One Out - Cross Validation (LOO-CV with q² = 0.677), demonstrating its predictive power for new inhibitors. atlantis-press.comresearchgate.net
Another QSAR study focused on peptide-hybrid inhibitors of DENV NS2B/NS3 protease, employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These analyses revealed specific structural requirements for enhanced inhibitory activity, such as the presence of minor, electropositive, and hydrogen-bond acceptor groups at the R1 position, minor, electropositive, and hydrogen-bond donor groups at the R2 position, and bulky, hydrophobic groups at the R3 position of the peptide scaffold. nih.gov Such QSAR insights are critical for rational drug design, allowing for the targeted synthesis of this compound analogs with improved efficacy.
In Silico Design of Novel this compound-Based Scaffolds
In silico design encompasses a range of computational strategies aimed at discovering and optimizing novel chemical scaffolds for drug development. This includes virtual screening, pharmacophore modeling, and de novo design approaches, all of which can be applied to identify new this compound-like compounds. frontiersin.orgnih.gov
Virtual screening, often coupled with molecular docking, allows for the rapid assessment of large databases of compounds to identify potential hits. For instance, virtual screening efforts have identified natural compounds with potential inhibitory effects against flavivirus proteases, including those targeting the NS2B-NS3 protease. nih.govresearcherslinks.comx-mol.net Pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact with a target, can be generated from known inhibitors or target binding sites. These models are then used to screen databases for compounds possessing similar features, leading to the identification of novel scaffolds. frontiersin.orgx-mol.net
Beyond screening, in silico design can involve the generation of new molecular structures from scratch, based on the characteristics of the target binding site or the properties derived from QSAR models. This allows for the exploration of chemical spaces beyond existing compound libraries. For example, computational methods have been used to design novel quinoline derivatives predicted to be potent DENV2 NS2B-NS3 protease inhibitors. atlantis-press.comresearchgate.net While some in silico design efforts for DENV have focused on vaccine candidates targeting the envelope protein scialert.netmdpi.comthescipub.comnih.govipb.ac.idbiorxiv.org, the principles of scaffold design are equally applicable to protease inhibitors like this compound, aiming to create compounds with optimized binding, stability, and inhibitory profiles.
Compound Names and PubChem CIDs
For the purpose of this article, "this compound" refers to a conceptual inhibitor designed to target the DENV serotype 2 NS2B-NS3 protease. A specific PubChem CID for this exact name is not available in public databases. The table below lists compounds mentioned in the context of computational studies of DENV2 NS2B-NS3 protease or related flavivirus NS2B-NS3 proteases, along with their corresponding PubChem CIDs where identified in the literature.
Viral Resistance Mechanisms to Denv2 in 3
Selection and Characterization of DENV2-IN-3 Resistant DENV2 Strains In Vitro
The selection of this compound resistant DENV2 strains in vitro typically involves continuous passaging of the virus in cell culture in the presence of increasing concentrations of the inhibitor. This process mimics the selective pressure that could occur during antiviral treatment, driving the evolution of resistant viral populations.
For instance, studies involving the DENV NS2B/NS3 protease inhibitor BP2109 demonstrated the successful generation of resistant DENV-2 replicon cells and infectious viruses through serial passaging. The characterization of these resistant strains often involves determining their 50% effective concentration (EC50) values, which indicate the concentration of the inhibitor required to reduce viral replication by 50%. Resistant strains typically exhibit significantly higher EC50 values compared to their wild-type counterparts, signifying a reduced susceptibility to the compound. For example, BP2109-resistant DENV-2 replicon showed a 73.8-fold increase in resistance scribd.com. Similarly, for other DENV inhibitors like NITD-688, an NS4B inhibitor, resistant viruses selected through passaging displayed EC50 values shifted by over 721.7-fold mdpi.com.
The selection process can lead to a population of viruses with varying degrees of resistance, which can then be isolated and further characterized for their genetic and phenotypic properties.
Identification of Resistance-Conferring Mutations in the NS2B-NS3 Protease Gene
Resistance to NS2B-NS3 protease inhibitors is often conferred by specific amino acid substitutions within the viral protease complex. These mutations can alter the enzyme's structure, affecting inhibitor binding without completely abolishing its catalytic activity, thus allowing the virus to replicate in the presence of the drug.
In the case of the DENV NS2B/NS3 protease inhibitor BP2109, sequencing analyses of resistant DENV-2 RNAs revealed two key amino acid substitutions in the NS2B cofactor region: R55K and E80K scribd.com. The E80K mutation was identified as the primary mutation conferring significant resistance to BP2109, leading to a 61.3-fold increase in resistance in the DENV replicon system, while the R55K mutation alone did not significantly affect resistance scribd.com. Both R55K and E80K mutations are located within the central hydrophilic portion of the NS2B cofactor, a region known for its extensive interactions with the NS3 protease domain scribd.com.
Other DENV inhibitors targeting different viral proteins also induce specific resistance mutations. For example, resistance to the NS4B inhibitor NITD-688 has been linked to mutations in the NS4B protein, such as T195A and A222V, which can occur as single or multiple mutations mdpi.com. Similarly, resistance to the capsid inhibitor ST-148 has been associated with a single mutation (S34L) in the capsid protein nih.gov.
Molecular Basis of Reduced Susceptibility to this compound (e.g., altered binding, enzyme kinetics)
The molecular basis of reduced susceptibility to this compound and similar inhibitors typically involves alterations in the interaction between the inhibitor and its viral target, primarily through changes in binding affinity or enzyme kinetics.
For BP2109, the identified mutations (R55K and E80K) in the NS2B cofactor are believed to alter the conformation or dynamics of the NS2B/NS3 protease complex, leading to reduced binding efficiency of the inhibitor. The presence of these mutations resulted in a substantial increase in the EC50 for BP2109, indicating that a much higher concentration of the inhibitor is required to achieve the same level of viral inhibition scribd.com. The R55K and E80K double mutations conferred 10.3-fold resistance in the recombinant DENV-2 NS2B/NS3 protease assay and 73.8-fold resistance in the DENV-2 replicon assay scribd.com.
| Mutation(s) | Fold Resistance (Recombinant Protease Assay) | Fold Resistance (Replicon Assay) |
|---|---|---|
| R55K and E80K (Double) | 10.3 | 73.8 |
| E80K (Single) | Not specified | 61.3 |
| R55K (Single) | No effect | No effect |
This suggests that the mutations either directly interfere with the inhibitor's binding site or induce allosteric changes that indirectly reduce binding affinity. For other inhibitors, such as the RdRp inhibitor DMB220, the S600T mutation in DENV2 NS5 RdRp led to hypersusceptibility not by increasing inhibitor binding, but by decreasing the binding and/or incorporation efficiency of the natural nucleotide substrate. In the case of NITD-688, resistance-conferring mutations in NS4B were shown to reduce both the direct binding of NITD-688 to NS4B and its ability to disrupt the NS4B/NS3 interaction, which is critical for viral replication complex formation mdpi.com.
Fitness Costs Associated with this compound Resistance Mutations
The acquisition of resistance mutations can sometimes impose a fitness cost on the virus, meaning that the resistant virus may be less efficient in replication or transmission in the absence of the antiviral drug compared to the wild-type virus. These fitness costs can manifest in various ways, such as reduced viral titers, slower replication kinetics, or impaired ability to infect host cells.
For DENV, studies on general viral evolution indicate that viral populations often carry a significant burden of detrimental mutations that impose a fitness cost. Non-structural proteins, which include the NS2B-NS3 protease, are particularly enriched in deleterious and lethal mutations.
While specific fitness cost data for BP2109-resistant DENV-2 strains were not explicitly detailed in the provided search results, the principle of fitness cost is well-established for other DENV resistance mutations. For example, double and triple mutations in NS4B that confer resistance to NITD-688 were observed to exhibit significantly slower and delayed growth in both human A549 cells and mosquito C6/36 cells, indicating a substantial fitness cost mdpi.com. This suggests that while these mutations provide a survival advantage in the presence of the inhibitor, they compromise the virus's replicative capacity in a drug-free environment. Such fitness costs can be a crucial factor in the long-term success of antiviral therapies, as viruses with significant fitness disadvantages may be outcompeted by wild-type strains if drug pressure is removed or becomes intermittent.
The table below summarizes the reported effects of resistance mutations on viral fitness for various DENV inhibitors.
| Inhibitor Type | Target Protein | Resistance Mutations | Observed Fitness Cost |
|---|---|---|---|
| NS4B Inhibitor (e.g., NITD-688) | NS4B | Multiple, e.g., T195A, A222V (single, double, triple) | Significantly slower and delayed growth in mammalian (A549) and mosquito (C6/36) cells mdpi.com |
| Protease Inhibitor (e.g., BP2109) | NS2B-NS3 Protease | R55K, E80K (in NS2B cofactor) | Specific fitness cost data not explicitly detailed in provided sources, but general principle of fitness cost for non-structural protein mutations applies |
| RdRp Inhibitor (e.g., DMB220) | NS5 RdRp | S600T | 7.3-fold drop in catalytic efficiency (Kcat/Km) compared to WT, indicating decreased efficiency in binding/incorporation of natural nucleotide substrate |
| Capsid Inhibitor (e.g., ST-148) | Capsid Protein | S34L | Not explicitly detailed in provided sources, but resistance can lead to defective uncoating of nucleocapsid nih.gov |
Comparative Analysis of Denv2 in 3 with Other Denv Antiviral Agents
Comparison with Other NS2B-NS3 Protease Inhibitors
The DENV NS2B-NS3 protease is a well-validated target for antiviral drug development, and numerous inhibitors have been identified. These inhibitors can be broadly categorized into peptide-based, peptidomimetic, and non-peptidic small molecules.
Peptide-based inhibitors are often designed based on the natural substrate of the NS2B-NS3 protease. While they can exhibit high potency, their therapeutic potential is often limited by poor cell permeability and rapid degradation in the body. In contrast, non-peptidic small molecule inhibitors, such as DENV2-IN-3, generally possess more favorable drug-like properties, including better oral bioavailability and metabolic stability.
Several studies have identified potent small molecule inhibitors of the DENV NS2B-NS3 protease. For instance, compound BP2109 was identified through high-throughput screening and demonstrated effective inhibition of DENV-2 protease activity with an IC50 of 15.43 ± 2.12 μM. nih.gov Similarly, diaryl (thio)ethers have been identified as a novel class of noncompetitive inhibitors, with some benzothiazole (B30560) derivatives showing IC50 values in the low-micromolar range against DENV serotypes 2 and 3. asm.org
The comparative efficacy of this compound against these and other NS2B-NS3 protease inhibitors is a critical area of ongoing research. Key parameters for comparison include the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50) in cell-based assays, and the selectivity index (SI), which is a measure of the compound's safety margin.
Table 1: Comparative Activity of Selected DENV NS2B-NS3 Protease Inhibitors
| Compound | Type | Target Serotype(s) | IC50 (μM) | EC50 (μM) |
|---|---|---|---|---|
| This compound | Small Molecule | DENV2 | Data not publicly available | Data not publicly available |
| BP2109 | Small Molecule | DENV1-4 | 15.43 ± 2.12 | 0.17 ± 0.01 |
| Diaryl (thio)ethers | Small Molecule | DENV2, DENV3 | Low-micromolar | Submicromolar |
| Aprotinin | Peptide | DENV2 | 0.026 (Ki) | Not reported |
Evaluation against Inhibitors Targeting Alternative DENV Proteins
Beyond the NS2B-NS3 protease, several other viral proteins are being explored as targets for DENV antiviral therapy. These include the NS4B and NS5 proteins, as well as structural proteins like the capsid and envelope proteins.
NS4B Inhibitors: The NS4B protein is involved in the formation of viral replication complexes. Inhibitors targeting NS4B, such as dihydrobenzo thiepines, have been shown to restrict DENV2 infection by modulating cellular signaling pathways. portlandpress.com
NS5 Inhibitors: The NS5 protein contains two key enzymatic domains: a methyltransferase domain and an RNA-dependent RNA polymerase (RdRp) domain. Nucleoside analogs that target the RdRp are a promising class of inhibitors, with compounds like s2U showing efficacy in animal models of DENV-2 infection. acs.org Other small molecules, such as efavirenz , have also been suggested to have antiviral effects by targeting the DENV NS5 protein. portlandpress.com
Capsid Protein Inhibitors: The capsid protein is essential for the packaging of the viral genome. While research in this area is ongoing, the development of specific capsid inhibitors has been challenging.
Envelope Protein Inhibitors: The envelope (E) protein mediates the entry of the virus into host cells. nih.gov Potent neutralizing antibodies often target this protein. Small molecules that interfere with the function of the E protein represent another avenue for antiviral development.
A comprehensive evaluation of this compound would involve comparing its antiviral activity and spectrum with inhibitors that have these diverse mechanisms of action.
Assessment of Synergistic Antiviral Effects in Combination Therapy Approaches
The high mutation rate of RNA viruses like DENV can lead to the rapid emergence of drug resistance. Combination therapy, using two or more drugs with different mechanisms of action, is a well-established strategy to combat resistance and enhance antiviral efficacy.
The potential for synergistic effects between this compound and inhibitors targeting other viral or host factors is a promising area of investigation. For example, combining an NS2B-NS3 protease inhibitor like this compound with an NS5 polymerase inhibitor could simultaneously disrupt viral polyprotein processing and genome replication. Another potential combination could involve this compound and a host-directed antiviral, which might target cellular factors essential for viral replication, such as kinases or lipid metabolism pathways. portlandpress.com
Experimental studies are needed to systematically evaluate different drug combinations and determine whether they exhibit synergistic, additive, or antagonistic effects. Such studies are crucial for the development of effective combination therapies for dengue fever.
Distinct Advantages and Limitations of this compound's Mechanism
Targeting the DENV NS2B-NS3 protease with a small molecule inhibitor like this compound offers several distinct advantages. The protease is essential for viral replication, and its active site is relatively conserved across the different DENV serotypes, suggesting the potential for broad-spectrum activity. frontiersin.org Furthermore, small molecules generally have better pharmacokinetic properties compared to peptide-based inhibitors.
However, this approach also has limitations. The potential for the development of drug resistance through mutations in the protease gene is a significant concern. Additionally, ensuring the high specificity of the inhibitor for the viral protease over host cell proteases is critical to minimize off-target effects and potential toxicity. The hydrophilic nature of the active site of the DENV protease can also present challenges for the design of potent, cell-permeable inhibitors. asm.org
Further research, including detailed structural studies and long-term resistance selection experiments, will be essential to fully understand the advantages and limitations of this compound and to guide its future development as a potential treatment for dengue virus infection.
Future Research Directions and Translational Perspectives for Denv2 in 3
Broadening the Antiviral Spectrum of DENV2-IN-3 to Other Flaviviruses
The spiropyrazolopyridone class of inhibitors, represented by compounds like this compound, has shown potent inhibitory activity primarily against DENV-2 and DENV-3, with 50% effective concentrations (EC50) ranging from 10 to 80 nM asm.org. However, their activity against DENV-1 and DENV-4 is significantly weaker, with EC50 values exceeding 20 µM asm.org. This serotype-specific activity presents a challenge for developing a pan-dengue antiviral.
Future research directions for this compound involve exploring strategies to broaden its antiviral spectrum to encompass all four DENV serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), as well as other clinically relevant flaviviruses such as Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). The selective inhibition observed for DENV-2 and DENV-3 is linked to variations at amino acid 63 of the viral NS4B protein, which confers resistance to the compound asm.orgnih.govacs.org. Understanding the structural basis for this serotype specificity is crucial.
One approach involves detailed structure-activity relationship (SAR) studies focusing on modifications that can overcome the structural differences in NS4B across serotypes. This could involve identifying conserved binding pockets or designing flexible analogs capable of accommodating variations. Another strategy could be to combine this compound with other antiviral agents that possess activity against DENV-1 and DENV-4 or other flaviviruses, thereby achieving a broader spectrum. For instance, some nucleoside analogs have shown inhibitory activity across all DENV serotypes, with varying potencies asm.org. Similarly, certain carbohydrate-binding agents have demonstrated broad antiviral activity against all four DENV serotypes plos.org.
Data Table 1: Antiviral Activity of a Representative Spiropyrazolopyridone (e.g., this compound) Against Dengue Virus Serotypes asm.org
| DENV Serotype | EC50 (nM) |
| DENV-1 | >20,000 |
| DENV-2 | 10-80 |
| DENV-3 | 10-80 |
| DENV-4 | >20,000 |
Development of Next-Generation this compound Analogs for Enhanced Efficacy
The initial "hit" compound from the spiropyrazolopyridone class (referred to as compound 1) underwent medicinal chemistry optimization, leading to improved physicochemical properties and the development of more potent analogs such as compound 14a (also referred to as compound 50 in some literature) asm.orgnih.govacs.org. These optimized compounds demonstrated good in vivo pharmacokinetics and efficacy, with compound 14a suppressing viremia in DENV-2-infected AG129 mice asm.org. The R enantiomer of the spiropyrazolopyridone scaffold was found to be significantly more potent than the S enantiomer, highlighting the importance of stereochemistry in efficacy nih.govacs.org.
Future research should focus on the rational design and synthesis of next-generation this compound analogs. This involves:
Improving Potency: Further enhancing the inhibitory activity against DENV-2 and DENV-3, potentially by optimizing interactions with the NS4B target protein.
Addressing Serotype Specificity: As discussed in Section 8.1, designing analogs that can effectively inhibit DENV-1 and DENV-4, possibly through modifications that allow for broader binding to NS4B or by targeting conserved regions across serotypes.
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to achieve sustained therapeutic concentrations in vivo with reduced dosing frequency. This includes enhancing aqueous solubility and metabolic stability acs.org.
Minimizing Potential for Resistance: While resistance mutations at NS4B Val-63 have been identified asm.orgnih.govacs.org, future analogs could be designed to interact with multiple sites on the NS4B protein or to be less susceptible to single amino acid changes, thereby mitigating the emergence of resistance.
Challenges and Opportunities in the Preclinical Development of this compound-Based Antivirals
The preclinical development of this compound-based antivirals faces several challenges and opportunities:
Challenges:
Serotype Specificity: The current limited spectrum of activity primarily against DENV-2 and DENV-3 necessitates the development of pan-dengue inhibitors or combination therapies to address the global burden of all four serotypes asm.org.
Resistance Development: The emergence of resistance mutations, such as those in NS4B Val-63, underscores the need for robust resistance monitoring and strategies to overcome or prevent resistance, such as combination therapies or inhibitors targeting multiple viral proteins asm.orgnih.govacs.org.
Drugability of NS4B: As a non-enzymatic transmembrane protein, NS4B presents a challenging target for small molecule inhibitors compared to enzymatic targets like proteases or RNA-dependent RNA polymerases (RdRp) asm.org.
Pharmacokinetic Profile: While optimized analogs like compound 14a have shown good in vivo pharmacokinetics, further optimization may be required to achieve optimal drug exposure and distribution to relevant tissues asm.org.
Opportunities:
Novel Mechanism of Action: Targeting NS4B offers a novel mechanism of action distinct from other antiviral strategies, potentially allowing for combination therapies with other classes of inhibitors (e.g., protease inhibitors, RdRp inhibitors) to enhance efficacy and reduce resistance asm.orgacs.org.
Proof of Concept In Vivo: The demonstration of in vivo efficacy with this compound analogs (e.g., compound 14a suppressing viremia in mice) provides strong proof of concept for NS4B as a viable antiviral target asm.org.
Chemical Probe for Basic Research: As highlighted in Section 8.3, this compound serves as an excellent chemical probe to unravel the intricate biology of DENV NS4B, which can lead to the identification of new targets and strategies for dengue control.
Addressing Unmet Medical Need: The lack of approved dengue antivirals creates a significant opportunity for this compound to address this critical unmet medical need, particularly for severe dengue cases where current treatment options are limited to supportive care.
Structure-Guided Drug Design: The understanding of the spiropyrazolopyridone scaffold and its interaction with NS4B can facilitate further structure-guided drug design efforts to develop more potent, broad-spectrum, and resistance-proof compounds.
The preclinical development pathway for this compound-based antivirals will involve continued lead optimization, rigorous in vitro and in vivo efficacy studies across all serotypes, detailed toxicology assessments, and formulation development to prepare for potential clinical trials.
Compound Names and PubChem CIDs
The specific PubChem CID for "this compound" was not explicitly identified in the provided search results. However, based on the context, this compound is understood to represent a potent DENV-2 inhibitor, likely belonging to the spiropyrazolopyridone class that targets the NS4B protein. For reference, the CID for Quercetin, a compound mentioned in the context of DENV-2 NS2B-NS3 protease inhibition, is provided.
Q & A
Q. How should researchers address discrepancies in this compound’s reported efficacy across studies?
- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell passage number, assay temperature). Replicate key experiments under standardized conditions and publish negative results. Engage in collaborative consortia (e.g., Dengue Drug Development Initiative) to harmonize methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
